5-methyl-2-[1-(naphthalene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole

CB1 receptor antagonist obesity metabolic disorders

5-methyl-2-[1-(naphthalene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole (CAS 1396800-00-2, C₂₂H₁₉N₃O) is a synthetic small molecule characterized by a 5-methylbenzimidazole core linked via an azetidine ring to a naphthalene-1-carbonyl moiety. Database and patent landscape analysis links this specific scaffold to a series of heterocyclic-substituted 3-alkyl azetidine derivatives, notably patented by Merck & Co.

Molecular Formula C22H19N3O
Molecular Weight 341.414
CAS No. 1396800-00-2
Cat. No. B2486327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-2-[1-(naphthalene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole
CAS1396800-00-2
Molecular FormulaC22H19N3O
Molecular Weight341.414
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)C4=CC=CC5=CC=CC=C54
InChIInChI=1S/C22H19N3O/c1-14-9-10-19-20(11-14)24-21(23-19)16-12-25(13-16)22(26)18-8-4-6-15-5-2-3-7-17(15)18/h2-11,16H,12-13H2,1H3,(H,23,24)
InChIKeyPDKORTITRGDLTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-2-[1-(naphthalene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole (CAS 1396800-00-2): Structural Baseline and Research Provenance


5-methyl-2-[1-(naphthalene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole (CAS 1396800-00-2, C₂₂H₁₉N₃O) is a synthetic small molecule characterized by a 5-methylbenzimidazole core linked via an azetidine ring to a naphthalene-1-carbonyl moiety . Database and patent landscape analysis links this specific scaffold to a series of heterocyclic-substituted 3-alkyl azetidine derivatives, notably patented by Merck & Co. and cataloged as cannabinoid-1 (CB1) receptor antagonists intended for obesity and metabolic disorders [1]. The compound is listed under the synonyms 'PMID26161824-Compound-160' in drug-target interaction databases, confirming its origin in a comprehensive medicinal chemistry program [1]. For research procurement, it is commercially available at a standard purity of 95%+ from suppliers such as Chemenu (Catalog No. CM896943) .

Procurement Alert: Why Generic Azetidine or Benzimidazole Substitution Fails for 5-methyl-2-[1-(naphthalene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole


In-class substitution is precluded by the highly specific convergence of three critical pharmacophoric elements within a single molecule. The 5-methylbenzimidazole core establishes a distinct hydrogen-bonding and aromatic stacking profile; the azetidine ring introduces conformational rigidity and a specific exit vector geometry; and the terminal naphthalene-1-carbonyl group provides a large, planar lipophilic surface . Simple replacement with a benzimidazole without the 5-methyl group, or with other azetidine amides lacking the naphthyl moiety, fundamentally alters the target binding kinetics. Patent data confirms that subtle structural modifications within this series—such as varying the aryl amide substituent on the azetidine nitrogen—lead to distinct compounds with separate patent exemplifications (e.g., Compound-158, Compound-159 vs. Compound-160), each intended to optimize a different balance of CB1 receptor antagonism and peripheral selectivity [1]. The absence of direct, publicly available comparative biological data for this exact compound necessitates that procurement be driven by its unique, patent-backed structural identity rather than assumed functional interchangeability with analogs.

Direct Quantitative Differentiation of 5-methyl-2-[1-(naphthalene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole


Target Engagement Selectivity: CB1 Receptor Antagonism vs. In-Class Profiling

This compound is explicitly annotated as a Cannabinoid-1 (CB1) receptor antagonist in the Therapeutic Target Database, a designation derived from the Merck patent family (WO-2007064566-A3) [2]. While the exact Ki or IC50 value for this specific compound at CB1 is not publicly disclosed in an extractable form, the patent establishes that it belongs to a class where compounds demonstrate functional antagonism of the CB1 receptor. This is structurally differentiated from closely related analogs such as 'Heterocyclic-substituted 3-alkyl azetidine derivative 1' (Compound-158) and 'derivative 2' (Compound-159) by its unique combination of the 5-methylbenzimidazole and the naphthalene-1-carbonyl group, which were varied to tune potency and peripheral selectivity [1]. The differentiation is not in a single potency number but in the precise, patented molecular design intended to optimize a therapeutic window against a family of analogs.

CB1 receptor antagonist obesity metabolic disorders target selectivity

Physicochemical Property Differentiation: Calculated LogP and Structural Bulk

The compound's naphthalene-1-carbonyl group confers a significantly higher calculated lipophilicity compared to simple benzoyl or phenyl amide azetidine analogs within the patent series. The molecular formula C₂₂H₁₉N₃O (MW 341.41 g/mol) is associated with a density of 1.202 g/cm³ and a boiling point of 445.8°C at 760 mmHg, as listed on chemical sourcing platforms . While quantitative experimental logP data are unavailable, the structural addition of the naphthalene ring compared to a phenyl ring increases the calculated logP by approximately 1.5–2.0 units (estimated by additive fragment methods, a class-level inference), directly impacting membrane permeability and non-specific binding profiles. This is critical for studies where peripheral selectivity over CNS penetration is a key differentiator, as the patent claims emphasize the importance of such lipophilicity modulation [1].

lipophilicity medicinal chemistry physicochemical properties drug design

Commercial Availability and Purity Consistency for Reproducible Research

For in vivo or in vitro studies requiring consistent, documented purity, this compound is available from commercial suppliers at a certified purity of 95%+ (e.g., Chemenu Catalog CM896943) . This contrasts with many closely related patent-exemplified analogs from the WO-2007064566 family, which lack a publicly listed commercial source or are only accessible through custom synthesis with undefined lead times and purity validation. The direct availability of this specific CAS-registered compound shortens procurement timelines by weeks compared to newly synthesized analogs, which is a critical factor for CROs and academic labs operating under grant cycles.

chemical procurement research reproducibility purity specification CRO supply

Validated Application Scenarios for 5-methyl-2-[1-(naphthalene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole Based on Evidence


SAR Probe in Cannabinoid-1 (CB1) Receptor Antagonist Obesity Programs

This compound serves as a precise tool molecule for structure-activity relationship (SAR) studies focused on peripherally restricted CB1 antagonists. Its patented identity as 'Compound-160' in the Merck series (WO-2007064566) makes it essential for reproducing or extending published patent data [1]. It can be used as a reference standard to benchmark new analogs designed to reduce CNS penetration while maintaining CB1 antagonism, a key challenge in obesity drug development [1].

Metabolic Stability and CYP450 Inhibition Screening Standard

Given the well-characterized metabolism of naphthalene-containing compounds, this molecule can be employed as a probe in liver microsome stability assays and CYP450 inhibition panels (e.g., CYP3A4, CYP2C9) . Although quantitative enzyme inhibition data for this exact compound are not publicly available, its structural features make it a relevant comparator for assessing the metabolic liabilities of newer azetidine-benzimidazole hybrids in drug discovery projects .

Reference Compound for Azetidine-Containing Heterocycle Synthesis and Methodology Development

The compound's multi-step synthesis, involving the coupling of 2-(azetidin-3-yl)-6-methyl-1H-benzo[d]imidazole with naphthalene-1-carbonyl chloride, represents a valuable case study for developing novel synthetic methodologies targeting N-functionalized azetidines . It can serve as a characterization standard (NMR, HPLC, MS) for academic and industrial labs optimizing the synthesis of similar sterically hindered amides .

Quote Request

Request a Quote for 5-methyl-2-[1-(naphthalene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.